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molecular formula C12H15NO B8765425 N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 42071-43-2

N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B8765425
M. Wt: 189.25 g/mol
InChI Key: DZKCMVGYTDZOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04332724

Procedure details

A mixture of N-(1,2,3,4-tetrahydro-1-naphthyl)-acetamide (30 g), cobaltous acetate tetrahydrate (13.12 g), 30% hydrobromic acid in acetic acid (4.28 g), methyl isobutyl ketone (400 ml) and acetic acid (100 ml) is stirred and oxygen is introduced via a capillary gas dispersion tube. The mixture is heated gradually to 62° C. and the reaction is run 17 hours at 62° C. The reaction mixture is then cooled, the oxygen flow terminated and water (500 ml) is added. The mixture is extracted with chloroform (500 ml and 2×300 ml), the chloroform extracts are combined, washed with saturated sodium chloride solution and evaporated to dryness in vacuo. Benzene (200 ml) is added to the residue, the solution is filtered and the filtrate evaporated to dryness in vacuo to afford 40.3 g (damp) of the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous acetate tetrahydrate
Quantity
13.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:11][C:12](=[O:14])[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.Br.[O:16]=O>C(O)(=O)C.C(C(C)=O)C(C)C>[O:16]=[C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]([NH:11][C:12](=[O:14])[CH3:13])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)NC(C)=O
Name
cobaltous acetate tetrahydrate
Quantity
13.12 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
4.28 g
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the oxygen flow terminated
ADDITION
Type
ADDITION
Details
water (500 ml) is added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform (500 ml and 2×300 ml)
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
Benzene (200 ml) is added to the residue
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
O=C1CCC(C2=CC=CC=C12)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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